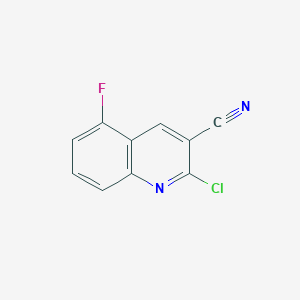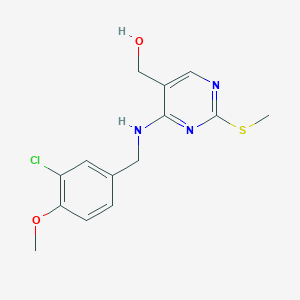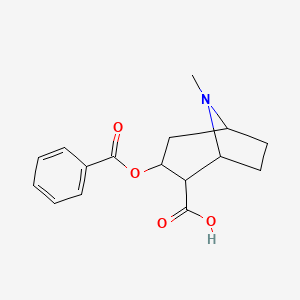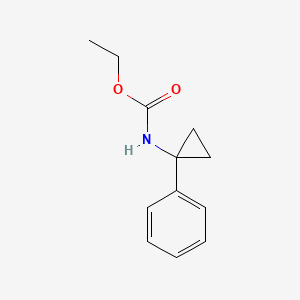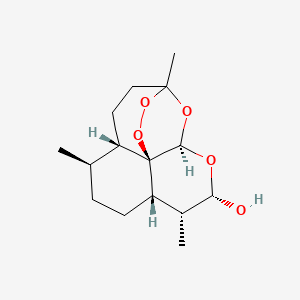
Dihydroartemisinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroartemisinin, also known as artenimol, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is widely recognized for its potent antimalarial properties and is used as an active metabolite in various artemisinin-based combination therapies. This compound is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction reaction. The lactone moiety of artemisinin is transformed into a lactol using mild hydride-reducing agents such as sodium borohydride. This process preserves the endoperoxide moiety, which is crucial for the compound’s biological activity .
Industrial Production Methods: Industrial production of this compound involves dissolving artemisinin in an appropriate solvent, followed by reduction with sodium borohydride. The reaction mixture is then purified to obtain this compound. Various formulations, such as tablets and liquid preparations, are developed for medical use .
Chemical Reactions Analysis
Types of Reactions: Dihydroartemisinin undergoes several types of chemical reactions, including:
Reduction: The reduction of artemisinin to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo substitution reactions to form various derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Iron or heme groups are common reagents that interact with the endoperoxide bridge.
Reduction: Sodium borohydride is commonly used for the reduction of artemisinin.
Substitution: Various chemical reagents can be used to introduce different functional groups into the this compound molecule.
Major Products Formed:
Oxidation: Free radicals and other reactive oxygen species are formed.
Reduction: this compound is the primary product.
Substitution: Derivatives with modified pharmacological properties.
Scientific Research Applications
Dihydroartemisinin has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other artemisinin derivatives.
Biology: this compound is used to study the mechanisms of oxidative stress and apoptosis in cells.
Medicine: It is a key component in antimalarial therapies and is being investigated for its potential anticancer properties
Industry: this compound is used in the production of various pharmaceutical formulations
Mechanism of Action
The mechanism of action of dihydroartemisinin involves the cleavage of its endoperoxide bridge by iron, leading to the production of free radicals. These radicals cause oxidative damage to biological macromolecules in the parasite, leading to its death. The compound targets the heme groups in the parasite’s red blood cells, causing oxidative stress and apoptosis .
Comparison with Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of this compound with similar antimalarial properties.
Artesunate: A water-soluble derivative used in severe malaria cases.
Arteether: An ethyl ether derivative with prolonged action.
Uniqueness of this compound: this compound is unique due to its high potency and rapid action against malaria. It is the active metabolite of all artemisinin compounds and is widely used in combination therapies to enhance efficacy and reduce resistance .
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14?,15-/m1/s1 |
InChI Key |
BJDCWCLMFKKGEE-KXTPALSWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


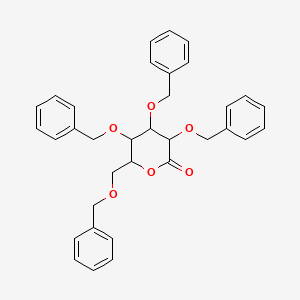
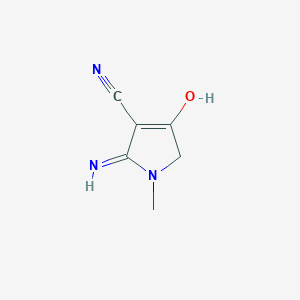





![Propanedioic acid, mono[(4-nitrophenyl)methyl] ester](/img/structure/B8811245.png)
